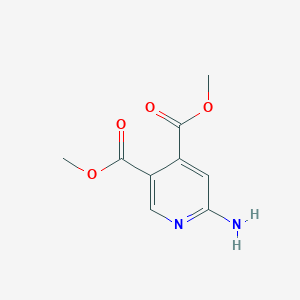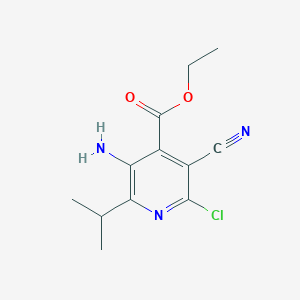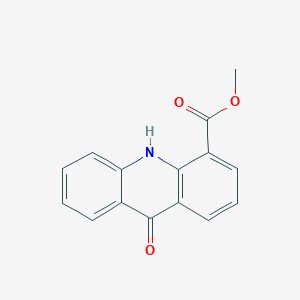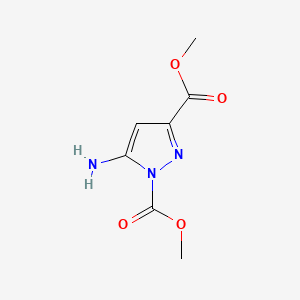![molecular formula C13H17Cl2NO2 B14020299 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde CAS No. 92019-72-2](/img/structure/B14020299.png)
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bis(2-chloroethyl)amino group and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.
Introduction of Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction. This involves reacting 3-ethoxybenzaldehyde with bis(2-chloroethyl)amine in the presence of a suitable base, such as sodium hydroxide, under controlled temperature conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The final product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the mechanism of action of nitrogen mustard compounds and their effects on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the guanine bases in DNA. This leads to the formation of cross-links between DNA strands, preventing DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: 4-[Bis(2-chloroethyl)amino]benzenebutyric acid.
Melphalan: 4-[Bis(2-chloroethyl)amino]phenylalanine.
Cyclophosphamide: 2-[Bis(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide.
Uniqueness
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde is unique due to the presence of the ethoxy group on the benzene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other nitrogen mustard compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
Eigenschaften
CAS-Nummer |
92019-72-2 |
|---|---|
Molekularformel |
C13H17Cl2NO2 |
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C13H17Cl2NO2/c1-2-18-13-9-11(10-17)3-4-12(13)16(7-5-14)8-6-15/h3-4,9-10H,2,5-8H2,1H3 |
InChI-Schlüssel |
CUZYVOMMOXIGLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)





![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)


